N-(2,4-difluorophenyl)-4-fluorobenzamide
Description
N-(2,4-Difluorophenyl)-4-fluorobenzamide is a fluorinated aromatic benzamide derivative characterized by a 2,4-difluorophenylamine moiety attached to a 4-fluorobenzoyl group. The presence of fluorine atoms at specific positions on both aromatic rings enhances its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity to target proteins .
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |
InChI Key |
QKIQZOKXELPRFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates key structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.
Substituent Position and Reactivity
| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| N-(2,4-Dimethylphenyl)-4-fluorobenzamide | Methyl groups at 2,4-positions on phenyl ring | Fluorine at para position on benzamide | Moderate cytotoxicity | |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Fluorine at ortho position on benzamide | Altered electronic environment | Varied receptor binding affinity | |
| N-(2,4-Difluorophenyl)-4-hydroxybenzamide | Hydroxyl group replaces fluorine on benzamide | Increased polarity and H-bonding potential | Enhanced solubility |
Key Insight : The position of fluorine (ortho vs. para) and substitution with polar groups (e.g., hydroxyl) significantly alter electronic distribution and intermolecular interactions. For example, the para-fluorine in the target compound enhances metabolic stability compared to ortho-substituted analogs .
Heterocyclic and Polycyclic Modifications
| Compound Name | Structural Features | Unique Aspects | Biological Activity | Reference |
|---|---|---|---|---|
| N-(2,4-Difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide | Chromene ring with methoxy group | Extended π-conjugation | Anticancer potential | |
| N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Oxazole ring | Improved metabolic stability | Enzyme inhibition | |
| N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Cyclopentane ring | Conformational rigidity | Enhanced target selectivity |
Key Insight : Incorporation of heterocycles (e.g., oxazole, chromene) or aliphatic rings (e.g., cyclopentane) introduces steric constraints and modulates lipophilicity. The oxazole derivative, for instance, demonstrates superior metabolic stability due to reduced oxidative degradation .
Substituent-Driven Bioactivity
| Compound Name | Key Functional Groups | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| N-(2,4-difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide | Biphenyl core with hydroxyl group | Anticancer activity | Topoisomerase inhibition | |
| N-(2,4-difluorophenyl)guanidine | Guanidine group | Analgesic properties | Nav1.7 sodium channel inhibition |
Key Insight : Functional groups like hydroxyl or guanidine can redirect biological activity toward specific pathways. The biphenyl derivative’s planar structure facilitates intercalation into DNA, while the guanidine group enables ion channel interactions .
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity (LogP) :
- Target compound: LogP ≈ 3.1 (predicted)
- N-(2,4-Difluorophenyl)-4-hydroxybenzamide: LogP ≈ 2.3 (reduced due to hydroxyl group)
- Oxazole analog: LogP ≈ 3.5 (increased due to heterocycle)
Solubility :
- Hydroxyl-substituted analogs show 2–3× higher aqueous solubility than fluorinated counterparts .
Metabolic Stability :
- Oxazole and cyclopentane derivatives exhibit longer half-lives (t₁/₂ > 6 hours) in hepatic microsomes compared to unmodified benzamides (t₁/₂ ~2 hours) .
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